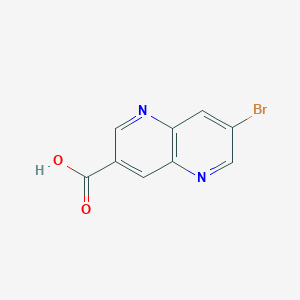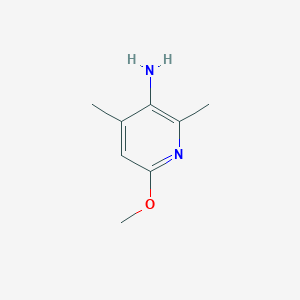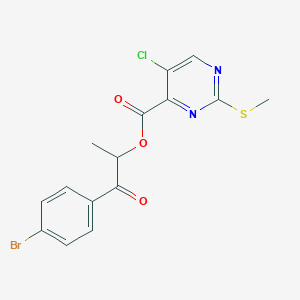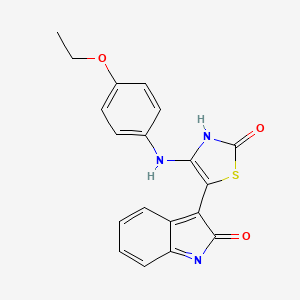
7-Bromo-1,5-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Wirkmechanismus
Target of Action
This compound belongs to the class of 1,5-naphthyridines, which are known to exhibit a variety of biological activities
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents . The specific interactions of 7-Bromo-1,5-naphthyridine-3-carboxylic acid with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
As a member of the 1,5-naphthyridines class, this compound may potentially influence a variety of biochemical pathways
Result of Action
As a 1,5-naphthyridine derivative, it may exhibit a variety of biological activities
Vorbereitungsmethoden
One common synthetic route involves the use of 3-bromo-1,5-naphthyridine as a starting material, which is then subjected to various chemical reactions to introduce the carboxylic acid group . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to efficiently introduce the desired functional groups .
Analyse Chemischer Reaktionen
7-Bromo-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used to introduce aryl or alkyl groups at specific positions on the naphthyridine ring.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is used as a building block for the synthesis of various biologically active molecules and as a probe to study biological pathways.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1,5-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,7-Naphthyridine-3-carboxylic acid, 8-amino-5-bromo-: This compound has an amino group at the 8th position and a bromine atom at the 5th position, making it structurally similar but with different functional groups.
3-Bromo-1,5-naphthyridine: This compound lacks the carboxylic acid group, making it a simpler derivative of the naphthyridine family.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7-bromo-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSPJLZYGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)
![2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2571901.png)
![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2571905.png)
![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2571908.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2571916.png)


![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)

